
(3-(5-Nitrofuran-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Nitrofuran-2-yl)phenyl)methanol is an organic compound that features a nitrofuran moiety attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Nitrofuran-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran.
Friedel-Crafts Alkylation: The 5-nitrofuran undergoes Friedel-Crafts alkylation with benzene to form (5-nitrofuran-2-yl)benzene.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Formation of (3-(5-nitrofuran-2-yl)phenyl)aldehyde or (3-(5-nitrofuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-aminofuran-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3-(5-ニトロフラン-2-イル)フェニル)メタノールは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として使用されています。
生物学: ニトロフラン部分構造の存在により、抗菌特性の可能性について調査されています。
医学: 特に抗菌または抗真菌活性を有する化合物の設計において、創薬における潜在的な用途について調査されています。
産業: 特定の電子特性または光学特性を有する材料の開発に使用されています。
作用機序
(3-(5-ニトロフラン-2-イル)フェニル)メタノールの作用機序は、主にニトロフラン部分構造によるものです。この基は、レドックスサイクルを起こすことができ、細胞成分を損傷させる可能性のある活性酸素種を生成します。この化合物は、特定の酵素またはタンパク質と相互作用し、それらの正常な機能を阻害し、抗菌効果をもたらす可能性もあります。
類似化合物:
(3-(5-ニトロフラン-2-イル)フェニル)アミン: メタノール基の代わりにアミノ基を有する類似構造。
(3-(5-ニトロフラン-2-イル)フェニル)アルデヒド: メタノール基の代わりにアルデヒド基を有する類似構造。
(3-(5-ニトロフラン-2-イル)フェニル)カルボン酸: メタノール基の代わりにカルボン酸基を有する類似構造。
独自性: (3-(5-ニトロフラン-2-イル)フェニル)メタノールは、メタノール基の存在により、その反応性と溶解性に影響を与え、ユニークです。これにより、有機合成における汎用性の高い中間体となり、研究や産業におけるさまざまな用途の可能性のある候補となります。
類似化合物との比較
(3-(5-Nitrofuran-2-yl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-(5-Nitrofuran-2-yl)phenyl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(3-(5-Nitrofuran-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (3-(5-Nitrofuran-2-yl)phenyl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
[3-(5-nitrofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
InChIキー |
KZQYPSASJWRENB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


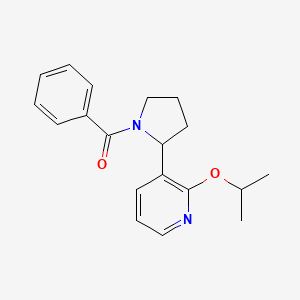
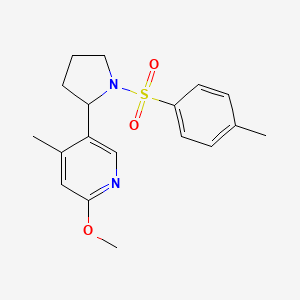
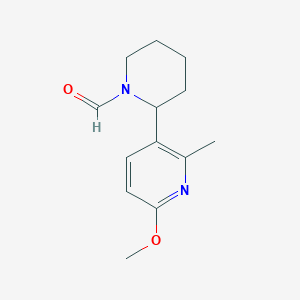


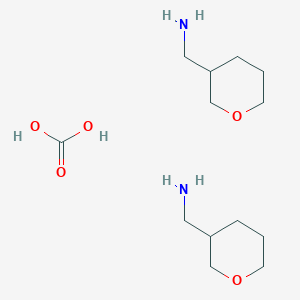

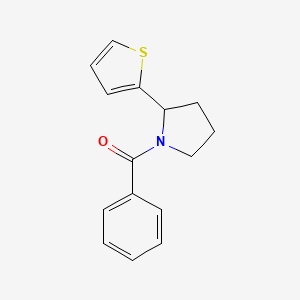

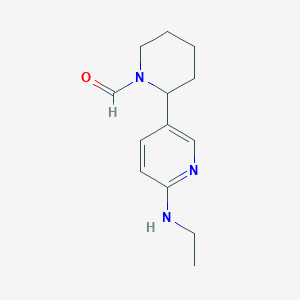

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
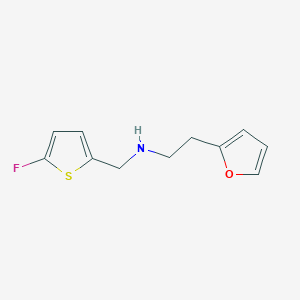
![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
